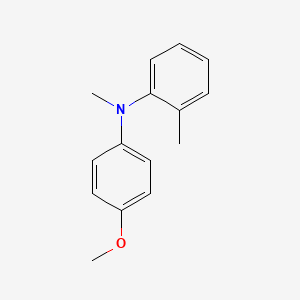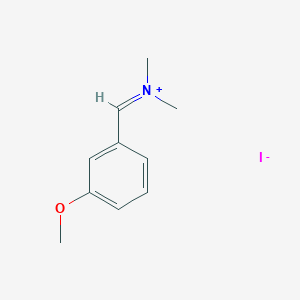
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with the molecular formula C10H14INO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethaniminium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the quaternization of (3-methoxyphenyl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{(3-Methoxyphenyl)-N,N-dimethylmethanamine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Silver nitrate (AgNO3) or sodium chloride (NaCl) in aqueous medium.
Major Products Formed:
Oxidation: Formation of (3-hydroxyphenyl)-N,N-dimethylmethaniminium iodide.
Reduction: Formation of (3-methoxyphenyl)-N,N-dimethylmethanamine.
Substitution: Formation of (3-methoxyphenyl)-N,N-dimethylmethaniminium chloride or bromide.
Aplicaciones Científicas De Investigación
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Comparación Con Compuestos Similares
(3-Iodoanisole): Similar in structure but lacks the quaternary ammonium group.
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide: Similar structure with the methoxy group at the para position.
Uniqueness: (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to the presence of both the methoxy group and the quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its ability to disrupt cellular membranes and form stable drug complexes sets it apart from other similar compounds.
Propiedades
Número CAS |
79865-90-0 |
|---|---|
Fórmula molecular |
C10H14INO |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-5-4-6-10(7-9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QCXRMSSFQJRNST-UHFFFAOYSA-M |
SMILES canónico |
C[N+](=CC1=CC(=CC=C1)OC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
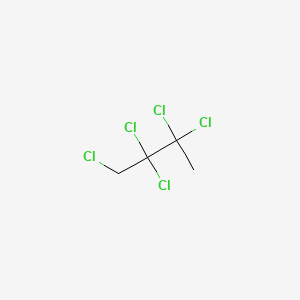
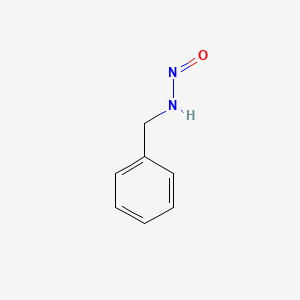
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

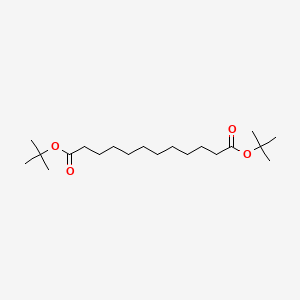
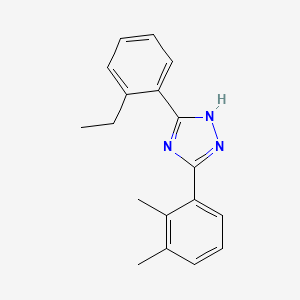
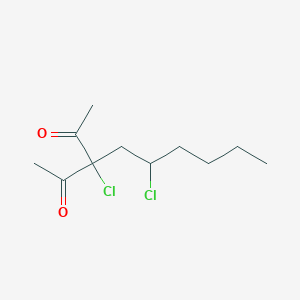
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
